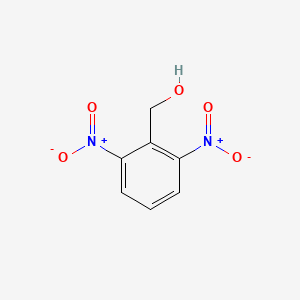

2,6-Dinitrobenzyl alcohol

Descripción

Significance within Nitroaromatic Chemistry Research

The study of 2,6-dinitrobenzyl alcohol is significant in the broader context of nitroaromatic chemistry. Nitroaromatic compounds are of great interest due to their diverse applications and environmental presence. This compound often serves as a key intermediate or a reference compound in studies exploring the metabolism and transformation of more complex nitroaromatics, such as the explosive 2,4,6-trinitrotoluene (B92697) (TNT). asm.org Its structure, featuring two electron-withdrawing nitro groups ortho to a hydroxymethyl group, creates a unique electronic environment that influences its reactivity and makes it a subject of interest for mechanistic and synthetic studies.

Overview of its Position in Chemical Transformation Pathways

This compound is a recognized metabolite in the biological degradation pathways of 2,6-dinitrotoluene (B127279) (2,6-DNT). t3db.canih.gov In metabolic processes, the methyl group of 2,6-DNT can be oxidized to a hydroxymethyl group, forming this compound. t3db.canih.govtandfonline.com This alcohol can then undergo further transformations, including conjugation to form glucuronides or oxidation to 2,6-dinitrobenzaldehyde (B1206409) and subsequently to 2,6-dinitrobenzoic acid. nih.govtandfonline.comiarc.fr The study of these pathways is crucial for understanding the environmental fate and toxicology of dinitrotoluenes.

Structure

3D Structure

Propiedades

Número CAS |

96839-34-8 |

|---|---|

Fórmula molecular |

C7H6N2O5 |

Peso molecular |

198.13 g/mol |

Nombre IUPAC |

(2,6-dinitrophenyl)methanol |

InChI |

InChI=1S/C7H6N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-3,10H,4H2 |

Clave InChI |

JOFAFRXWWUXIEE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CO)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=C(C(=C1)[N+](=O)[O-])CO)[N+](=O)[O-] |

Sinónimos |

2,6-dinitrobenzyl alcohol |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 2,6 Dinitrobenzyl Alcohol

Direct Chemical Synthesis Approaches

Direct synthesis methods provide a straightforward route to 2,6-dinitrobenzyl alcohol by utilizing precursors that already contain the dinitro-substituted benzene (B151609) ring.

Reductive Functionalization of 2,6-Dinitrobenzaldehyde (B1206409)

A prominent method for the synthesis of this compound is the reductive functionalization of 2,6-dinitrobenzaldehyde. prepchem.comresearchgate.netlookchem.com This approach involves the selective reduction of the aldehyde group to a primary alcohol.

A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). prepchem.comresearchgate.netlookchem.com In a typical procedure, 2,6-dinitrobenzaldehyde is suspended in a solvent like methanol. prepchem.com Sodium borohydride is then added portion-wise at a controlled temperature, typically between 15-25°C. prepchem.com The reaction mixture is stirred for a period to ensure complete conversion, after which it is concentrated. prepchem.com The product is then isolated through extraction and purification, yielding this compound as a crystalline solid. prepchem.com

Table 1: Reductive Functionalization of 2,6-Dinitrobenzaldehyde

| Precursor | Reagent | Solvent | Product | Key Conditions |

|---|

Nitration Routes from Benzyl (B1604629) Alcohol Precursors

The direct nitration of benzyl alcohol or its derivatives can also be employed to introduce the two nitro groups onto the aromatic ring. This method involves treating the benzyl alcohol precursor with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). smolecule.comaskfilo.com However, controlling the regioselectivity to obtain the 2,6-dinitro isomer can be challenging due to the directing effects of the hydroxymethyl group and the potential for over-nitration to form trinitrated byproducts. The reaction conditions, such as temperature and acid concentration, must be carefully controlled to favor the desired product.

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect methods offer alternative routes to this compound by starting with related nitroaromatic compounds and performing functional group manipulations.

Hydrolysis of Halogenated Benzyl Analogs

One indirect pathway involves the hydrolysis of a halogenated analog, such as 2,6-dinitrobenzyl bromide. lookchem.commolaid.com This method is a two-step process that often starts from 2,6-dinitrotoluene (B127279). The first step is the bromination of the methyl group to form 2,6-dinitrobenzyl bromide. This is followed by hydrolysis of the resulting benzyl bromide to yield this compound. The hydrolysis can be achieved under aqueous conditions, often with the aid of a base or by using specific hydrolysis reagents. researchgate.net

A related approach involves the Kornblum oxidation of 2-bromomethyl-5-(4-methoxyphenyl)-1,3-dinitrobenzene, which can yield a mixture of the corresponding aldehyde and alcohol. researchgate.net The alcohol can then be obtained in high yield by adjusting the reaction conditions. researchgate.net

Chemical Derivatization from Related Nitroaromatic Precursors

This compound can be synthesized from other nitroaromatic compounds through various derivatization reactions. For instance, it is a known metabolite of 2,6-dinitrotoluene (2,6-DNT) in biological systems, where enzymatic reactions can lead to the formation of the alcohol. researchgate.netgovinfo.gov While not a traditional synthetic method, this highlights the potential for biocatalytic routes.

In a laboratory setting, derivatives of 2,6-dinitrotoluene can be used as starting materials. For example, methods have been developed for the synthesis of 2,6-dinitrostyrene from 2,6-dinitrotoluene, which could potentially be converted to the alcohol through further chemical transformations. researchgate.net Additionally, this compound can be used as a precursor for the synthesis of other compounds, such as its corresponding glucuronide and sulfate (B86663) conjugates, which are important for studying the metabolism of 2,6-DNT. researchgate.netnih.gov

Table 2: Summary of Synthetic Pathways

| Synthetic Approach | Starting Material | Key Transformation |

|---|---|---|

| Direct Reduction | 2,6-Dinitrobenzaldehyde | Reduction of aldehyde |

| Direct Nitration | Benzyl Alcohol | Nitration of aromatic ring |

| Indirect Hydrolysis | 2,6-Dinitrobenzyl bromide | Hydrolysis of benzyl halide |

Chemical Reactivity and Mechanistic Investigations of 2,6 Dinitrobenzyl Alcohol

Reactions Involving the Hydroxyl Moiety

The primary alcohol group of 2,6-dinitrobenzyl alcohol readily undergoes reactions typical of alcohols, such as esterification, etherification, and oxidation.

Esterification and Etherification Reactions

This compound serves as a substrate for the synthesis of various esters and ethers. stackexchange.com These reactions are fundamental in modifying the properties of the molecule, for instance, in the development of photoacid generators for photolithography. google.com

Esterification can be achieved by reacting the alcohol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, often under acidic or basic conditions. byjus.com For example, substituted 2,6-dinitrobenzyl trichloroacetate (B1195264) esters have been synthesized for studies on photodirected reactions. Research has also been conducted on the synthesis of sulfonate esters, such as those formed with p-toluenesulfonyl chloride.

Etherification reactions, forming a C-O-C linkage, are also well-documented. Modern catalytic methods, including those using iron(III) chloride in green solvents like propylene (B89431) carbonate, have been developed for the etherification of benzylic alcohols and could be applicable to this compound. rsc.org The formation of hindered ethers can also be achieved through electrochemical methods that generate carbocation intermediates from alcohols. blogspot.com

Table 1: Examples of Esterification and Etherification Products from Dinitrobenzyl Alcohols

| Reactant | Product Type | Example Product Name | Application |

|---|---|---|---|

| This compound | Sulfonate Ester | 2,6-Dinitrobenzyl 4-(trifluoromethyl)benzenesulfonate | Synthetic Intermediate |

| This compound | Trichloroacetate Ester | 2,6-Dinitrobenzyl trichloroacetate | Photoacid Generator |

| 3,5-Dinitrobenzyl alcohol | Benzamide | Triaryl benzamides | Antiproliferative Agents |

| 3,5-Dinitrobenzyl alcohol | Succinate Ester | Di- and tri-substituted benzyl (B1604629) monoesters of succinic acid | Antimicrobial Agents |

Oxidation to Carbonyl and Carboxylic Acid Derivatives

The primary alcohol group of this compound can be oxidized to form 2,6-dinitrobenzaldehyde (B1206409) and subsequently 2,6-dinitrobenzoic acid. tandfonline.comnih.govnii.ac.jp This transformation is a key step in the metabolic pathway of 2,6-dinitrotoluene (B127279) in biological systems, where the alcohol is an intermediate. tandfonline.comnih.govnih.gov

In laboratory settings, this oxidation can be accomplished using a variety of standard oxidizing agents. The choice of reagent and reaction conditions determines whether the reaction stops at the aldehyde or proceeds to the carboxylic acid. For instance, the oxidation of the related 2,4-dinitrobenzyl alcohol to 2,4-dinitrobenzaldehyde (B114715) has been documented. orgsyn.org Studies on the metabolism of 2,6-dinitrotoluene in rat liver fractions have shown that the oxidation of this compound to the aldehyde is a reversible reaction, while the further oxidation to the carboxylic acid also occurs. tandfonline.comnih.govnii.ac.jp

Table 2: Oxidation Products of this compound

| Product | Reagent/Condition | Context | Citation |

|---|---|---|---|

| 2,6-Dinitrobenzaldehyde | Microsomal + cytosol preparations | In vitro metabolism | tandfonline.comnih.gov |

| 2,6-Dinitrobenzoic acid | Cytosol preparations (from aldehyde) | In vitro metabolism | tandfonline.comnih.gov |

| 2,6-Dinitrobenzoic acid | Potassium permanganate (B83412) (KMnO₄) | Chemical Synthesis | researchgate.net |

Transformations of the Nitro Groups

The two nitro groups are highly reactive and are central to the chemical profile of this compound, enabling reductions and activating the ring for nucleophilic attack.

Selective Reduction to Amino and Hydroxylamino Compounds

The nitro groups of this compound can be reduced to amino (-NH₂) or hydroxylamino (-NHOH) groups. A significant area of research is the selective reduction of one nitro group while leaving the other intact. This transformation yields aminonitro derivatives, which are valuable synthetic intermediates. For example, 2-amino-6-nitrobenzyl alcohol has been identified as a metabolite of 2,6-dinitrotoluene, formed via the reduction of the dinitrobenzyl alcohol intermediate. tandfonline.comnih.govgovinfo.gov

The choice of reducing agent is critical for achieving selectivity. While powerful reducing agents like catalytic hydrogenation with palladium on carbon (Pd/C) tend to reduce both nitro groups, milder or more specific reagents can favor mono-reduction. acs.org Sodium sulfide (B99878) (Na₂S) or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst are often used for the selective reduction of one nitro group in polynitroarenes. oup.comstackexchange.com The outcome of these selective reductions can be influenced by factors such as steric hindrance and the electronic effects of other substituents on the ring. stackexchange.com In dinitro- and trinitrophenols and their ethers, a nitro group positioned ortho to a hydroxyl or alkoxy group is often preferentially reduced. stackexchange.com

Table 3: Reagents for Nitro Group Reduction

| Reagent | Product Type | Selectivity |

|---|---|---|

| H₂ / Pd or Ni Catalyst | Diamine | Generally non-selective |

| Fe / Acid (e.g., HCl, Acetic Acid) | Amine | Can be selective |

| Sn / HCl | Amine | Commonly used, often non-selective |

| Na₂S or H₂S / Base | Mono-amine | Often selective for one nitro group |

| Hydrazine Hydrate / Catalyst | Mono-amine | Can be highly selective |

Nucleophilic Aromatic Substitution Patterns

While this compound itself lacks a conventional leaving group on the aromatic ring (such as a halide), the presence of two strong electron-withdrawing nitro groups profoundly activates the ring system towards nucleophilic aromatic substitution (SNAr). dalalinstitute.commasterorganicchemistry.comwikipedia.org These groups, positioned ortho to the benzyl substituent, withdraw electron density from the ring, making it highly electrophilic and susceptible to attack by nucleophiles.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The stability of this intermediate is greatly enhanced by electron-withdrawing groups at the ortho and para positions relative to the site of nucleophilic attack. dalalinstitute.commasterorganicchemistry.com In dinitrophenyl systems with a suitable leaving group (e.g., a halogen), substitution reactions with various nucleophiles occur readily. semanticscholar.orgresearchgate.net For this compound, this inherent activation means that if a leaving group were introduced at positions 3, 4, or 5, rapid substitution by nucleophiles would be expected at that site.

Aromatic Ring System Reactivity

This pronounced electron deficiency leads to a significant deactivation of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. libretexts.orglibretexts.org An electrophile approaching the ring encounters a system with low electron density, making the activation energy for substitution extremely high compared to benzene or activated derivatives. stackexchange.comechemi.com

Conversely, as discussed in the previous section, this electron-poor nature makes the ring highly activated for nucleophilic aromatic substitution, provided a suitable leaving group is present. dalalinstitute.commasterorganicchemistry.comwikipedia.org Therefore, the chemistry of the aromatic system of this compound is characterized by a resistance to electrophilic attack and a high potential for nucleophilic substitution reactions.

Electrophilic Substitution Investigations

Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds. However, the propensity of an aromatic ring to undergo such reactions is highly dependent on the nature of the substituents it carries. In the case of this compound, the two nitro groups play a decisive role in its reactivity towards electrophiles.

The nitro group is a powerful deactivating group for electrophilic aromatic substitution. This deactivation stems from two main factors: the strong inductive electron-withdrawing effect of the highly electronegative nitrogen and oxygen atoms, and the resonance effect, where the nitro group withdraws electron density from the benzene ring. lkouniv.ac.in This withdrawal of electron density makes the aromatic ring electron-deficient and therefore less nucleophilic and less susceptible to attack by electrophiles. lkouniv.ac.in

In this compound, the presence of two such deactivating groups makes the aromatic ring exceptionally electron-poor. Consequently, electrophilic substitution reactions on this compound are exceedingly difficult to achieve and are not commonly reported in the literature under standard electrophilic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). The strong deactivation of the ring means that very harsh reaction conditions would be required, which could lead to decomposition of the molecule rather than the desired substitution.

While direct experimental data on the electrophilic substitution of this compound is scarce, studies on similarly substituted aromatic compounds can provide insights. For instance, investigations into the electrophilic substitution of 2,6-dihaloacetanilides, which also feature two deactivating groups in the ortho positions to a directing group, have shown that substitution, when it does occur, is significantly hindered. researchgate.net In the case of 2,6-dichloroacetanilide, nitration predominantly yields the 3-nitro derivative, indicating that the incoming electrophile is directed to the position meta to the deactivating groups. researchgate.net By analogy, if an electrophilic substitution were to be forced upon this compound, the substitution would be expected to occur at the positions meta to the nitro groups (i.e., the 3- and 5-positions), although this remains a theoretical consideration due to the extreme deactivation of the ring.

The following table summarizes the expected low reactivity of this compound towards common electrophilic substitution reactions.

| Reaction Type | Reagents | Expected Reactivity | Probable Product Position (if any) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Very low to none | 3- or 5-position |

| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | Very low to none | 3- or 5-position |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | Very low to none | Not expected |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | Very low to none | Not expected |

It is important to note that the hydroxymethyl group (-CH₂OH) is generally considered a weak activating group and an ortho-, para-director. However, in this compound, the powerful deactivating and meta-directing effects of the two nitro groups overwhelmingly dominate the reactivity of the aromatic ring, rendering the influence of the hydroxymethyl group negligible in the context of electrophilic aromatic substitution.

Cyclization and Condensation Reactions

While the aromatic ring of this compound is unreactive towards electrophiles, the benzylic alcohol functional group provides a handle for various other transformations, including cyclization and condensation reactions.

Cyclization Reactions

A notable cyclization reaction involving ortho-nitrobenzyl alcohols is the light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC). nature.comresearchgate.netexlibrisgroup.com This reaction has been developed as a "photoclick" reaction for the modular functionalization of molecules. nature.comresearchgate.netexlibrisgroup.com In this process, the o-nitrobenzyl alcohol moiety, upon irradiation with UV light (e.g., 365 nm), is believed to form a reactive intermediate, which can then undergo cyclization with a primary amine. nature.comresearchgate.netexlibrisgroup.comrsc.org This reaction is highly efficient and can be used for various applications, including peptide labeling and the synthesis of complex biomolecules. nature.comresearchgate.netfigshare.com

The general mechanism for the photochemical reaction of 2-nitrobenzyl alcohols involves the formation of primary aci-nitro photoproducts. rsc.org These intermediates can then react via different pathways depending on the solvent. One pathway involves cyclization to form benzisoxazolidine intermediates, which subsequently open to yield the final product. rsc.org

While much of the research on the PANAC reaction has focused on its application in bioconjugation, the underlying principle demonstrates a key reactivity pattern of the o-nitrobenzyl alcohol scaffold, which is present in this compound. The presence of the second nitro group in this compound would likely influence the electronic properties and photoreactivity of the system, but the fundamental capacity for such a light-induced cyclization with primary amines is expected to be retained.

Condensation Reactions

Condensation reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. The benzylic alcohol group of this compound can participate in such reactions, often after being oxidized to the corresponding aldehyde, 2,6-dinitrobenzaldehyde. The oxidation of 2,6-dinitrotoluene to this compound and its subsequent reversible oxidation to 2,6-dinitrobenzaldehyde have been observed in metabolic studies. iarc.frnih.gov

Once formed, 2,6-dinitrobenzaldehyde can undergo various condensation reactions characteristic of aldehydes. A well-known example is the Henry reaction (or nitroaldol reaction), where an aldehyde or ketone reacts with a nitroalkane in the presence of a base to form a β-nitro alcohol. wikipedia.org In a hypothetical scenario, 2,6-dinitrobenzaldehyde could react with a nitroalkane like nitromethane (B149229) to yield a β-nitro alcohol, which could be a precursor to other functionalized molecules.

Another important class of condensation reactions is the aldol (B89426) condensation, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. ncert.nic.in While 2,6-dinitrobenzaldehyde itself does not have α-hydrogens and cannot form an enolate, it can act as the electrophilic partner in a crossed aldol condensation with another aldehyde or ketone that does possess α-hydrogens.

Furthermore, radical condensation reactions of benzylic alcohols with acetamides have been developed to form 3-arylpropanamides. rsc.org This type of reaction, which proceeds via a radical mechanism, could potentially be applied to this compound to synthesize corresponding propanamide derivatives.

The following table summarizes potential condensation reactions involving this compound or its corresponding aldehyde.

| Reaction Name | Reactants | Product Type |

| Light-Induced Cyclization (PANAC) | This compound + Primary Amine (R-NH₂) | Cyclic amine derivative |

| Henry Reaction (of the corresponding aldehyde) | 2,6-Dinitrobenzaldehyde + Nitroalkane (e.g., CH₃NO₂) | β-Nitro alcohol |

| Crossed Aldol Condensation (of the corresponding aldehyde) | 2,6-Dinitrobenzaldehyde + Enolizable Aldehyde/Ketone | α,β-Unsaturated carbonyl compound |

| Radical Condensation | This compound + Acetamide | 3-(2,6-dinitrophenyl)propanamide |

Environmental Transformation and Degradation Pathways of 2,6 Dinitrobenzyl Alcohol

Photolytic Degradation Mechanisms and Identified Products

Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many nitroaromatic compounds, including 2,6-Dinitrobenzyl alcohol. These compounds absorb sunlight, which can initiate chemical reactions leading to their transformation.

Research indicates that this compound (2,6-DNBOH) is itself a primary product of the photolysis of 2,6-dinitrotoluene (B127279) (2,6-DNT) in aquatic environments. dtic.milresearchgate.net Once formed, this compound can undergo further photolytic degradation. Studies on related nitroaromatic compounds suggest that the photolysis of this compound likely proceeds through oxidation of the alcohol group and reduction of the nitro groups. For instance, the photolysis of the related compound 2-amino-4,6-dinitrobenzyl alcohol is known to yield byproducts such as dinitrobenzaldehyde and dinitrobenzoic acids. smolecule.com

A study investigating the photolysis of 2,6-DNT in deionized water, which would also apply to its photoproducts, demonstrated the formation of several classes of compounds. plos.org The transformation products identified included aromatic amines, phenylhydroxylamines or secondary amides, as well as azoxy and azo compounds, indicating a complex series of reduction and condensation reactions. plos.org

The rate of photolytic degradation can be significant. In one study, the first-order degradation rate constant for this compound under a simulated solar light (295-nm filter) was found to be 4 h⁻¹, which was faster than the degradation of its precursor, 2,4-DNT, and other related compounds like 2,4-dinitrobenzaldehyde (B114715) (2,4-DNBCHO). researchgate.net

Table 1: Identified and Potential Photolytic Degradation Products of Dinitrobenzyl Alcohols This table is based on data from studies on 2,6-DNT and related dinitrobenzyl alcohol compounds.

| Precursor Compound | Identified/Potential Product Class | Specific Products |

| 2,6-Dinitrotoluene / this compound | Aromatic Amines | Aminonitrobenzyl alcohol |

| 2,6-Dinitrotoluene / this compound | Phenylhydroxylamines / Amides | - |

| 2,6-Dinitrotoluene / this compound | Azoxy and Azo Compounds | - |

| 2-Amino-4,6-dinitrobenzyl alcohol | Aldehydes | Dinitrobenzaldehyde |

| 2-Amino-4,6-dinitrobenzyl alcohol | Carboxylic Acids | Dinitrobenzoic acids |

Microbial Degradation and Bioremediation Studies

Microbial activity plays a vital role in the transformation of this compound in various ecosystems. Bioremediation, which harnesses the metabolic capabilities of microorganisms, is a key area of research for cleaning up environments contaminated with nitroaromatic compounds.

The microbial degradation of this compound is often linked to the metabolism of its parent compound, 2,6-DNT. In mammals, 2,6-DNT is metabolized in the liver to this compound, which is then conjugated with glucuronic acid. epa.govcdc.gov This conjugate is excreted in the bile and enters the intestine, where it becomes available to the gut microbiota. cdc.govgovinfo.gov Intestinal microorganisms can then hydrolyze the glucuronide conjugate, releasing this compound. govinfo.govcdc.gov Subsequently, these microbes can reduce one or both of the nitro groups to form metabolites such as 2-amino-6-nitrobenzyl alcohol. govinfo.govcdc.gov

A variety of microorganisms have been identified that possess the enzymatic machinery to degrade nitroaromatic compounds. While studies specifically isolating microbes that use this compound as a sole carbon source are limited, research on related compounds provides strong indications of the types of microorganisms involved.

Bacterial strains from genera such as Pseudomonas, Comamonas, Burkholderia, and Rhodococcus have been shown to degrade dinitrotoluenes. mdpi.com For example, Pseudomonas putida can transform nitrotoluenes through both oxidation of the methyl group to a benzyl (B1604629) alcohol and reduction of the nitro group to an amine. researchgate.net Bacterial consortia, often found in contaminated soils and sediments, can be more efficient at degradation than single strains. mdpi.com

The key enzymes involved in these transformations include:

Dioxygenases: These enzymes can initiate the degradation pathway by hydroxylating the aromatic ring or the methyl group of DNT, leading to the formation of benzyl alcohols. dtic.mil

Nitroreductases: These enzymes are crucial for the reduction of nitro groups to amino groups, a critical step in the detoxification and further degradation of the compound. govinfo.gov This reduction often proceeds through nitroso and hydroxylamino intermediates. frontiersin.org

Dehydrogenases: These enzymes are responsible for the oxidation of the alcohol group in this compound to the corresponding aldehyde (2,6-dinitrobenzaldehyde). nih.gov

Lignin-degrading fungi, such as the white-rot fungus Phanerochaete chrysosporium, have also been studied for their ability to degrade DNT and its metabolites, indicating another potential avenue for the bioremediation of this compound. govinfo.gov

The fate of this compound in the environment is determined by the interplay of physical, chemical, and biological factors specific to each ecosystem.

Aquatic Ecosystems: In sunlit, oxygenated surface waters, photolysis is expected to be a primary degradation pathway. govinfo.govcdc.gov The half-life of the parent compound, 2,6-DNT, in sunlit river water can be as short as a few hours to a couple of days. epa.govcdc.gov In anaerobic aquatic environments, such as bottom sediments or anoxic water columns, microbial degradation becomes the dominant process. The half-life of 2,6-DNT in anaerobic sewage has been reported to be 28 days. cdc.gov The presence of adapted microbial communities is crucial; degradation has been observed in water from contaminated sites but not in water from pristine locations. dtic.mil

Terrestrial Ecosystems: In soil, this compound's fate is influenced by soil type, moisture, oxygen levels, and the microbial community. The related herbicide pendimethalin (B1679228), which has a dinitroaniline structure, is known to be relatively persistent in soil. epa.govepa.gov However, studies have identified 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitrobenzyl alcohol as a minor degradation product of pendimethalin in aerobic soil metabolism, indicating that the formation and subsequent transformation of dinitrobenzyl alcohol structures can occur in soil environments. epa.govepa.gov Due to the polar alcohol group, this compound may have higher mobility in soil compared to its less polar precursor, 2,6-DNT, although strong sorption to soil organic matter can limit its transport.

Characterization of Microorganisms Involved in Biotransformation

Abiotic Environmental Transformation Processes

Besides photolysis, other non-biological processes can contribute to the transformation of this compound in the environment, although they are generally considered to be less significant than photolysis and microbial degradation under most environmental conditions.

Hydrolysis: Hydrolysis is a chemical reaction with water that can break down compounds. For many stable aromatic compounds, this process is slow. Studies on the related compound pendimethalin show that it is stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9). epa.govnih.gov This suggests that hydrolysis is likely not a significant degradation pathway for this compound.

Abiotic Reduction: Nitroaromatic compounds can be chemically reduced by certain minerals and reduced iron species found in anaerobic soils and sediments. This abiotic process can transform the nitro groups into amino groups, mirroring the initial steps of microbial reduction. plos.orgfrontiersin.org This can lead to the formation of aminonitrobenzyl alcohols and, eventually, diaminobenzyl alcohol.

Table 2: Summary of Environmental Degradation Pathways for this compound

| Degradation Pathway | Environment | Key Process | Typical Products |

| Photolysis | Sunlit Surface Water, Soil Surface | Light-induced oxidation and reduction | Dinitrobenzaldehyde, Dinitrobenzoic acids, Aromatic amines, Azo compounds |

| Microbial Degradation (Aerobic) | Oxygenated Water and Soil | Enzymatic oxidation and reduction | 2,6-Dinitrobenzaldehyde (B1206409), Aminonitrobenzyl alcohols |

| Microbial Degradation (Anaerobic) | Sediments, Anoxic Water, Gut | Enzymatic reduction of nitro groups | Aminonitrobenzyl alcohols, Diaminobenzyl alcohol |

| Abiotic Reduction | Anaerobic Soil and Sediments | Chemical reduction by minerals (e.g., Fe(II)) | Aminonitrobenzyl alcohols |

| Hydrolysis | Water, Soil | Reaction with water | Considered insignificant |

Applications of 2,6 Dinitrobenzyl Alcohol in Advanced Organic Synthesis and Material Science

Utility as a Precursor in Complex Molecular Architectures

The chemical reactivity of both the alcohol function and the dinitroaromatic ring makes 2,6-dinitrobenzyl alcohol a valuable starting material in multi-step organic synthesis. lookchem.com It can be readily transformed into a variety of intermediates for specialized applications.

This compound is a precursor in the synthesis of various organic molecules. The alcohol group can undergo standard transformations such as esterification and etherification. lookchem.com Furthermore, the nitro groups can be chemically modified, most commonly via reduction to amino groups. This transformation is a key step in building more complex molecular scaffolds. For example, the related compound 2-amino-4,6-dinitrobenzyl alcohol is explored as a precursor for synthesizing compounds with potential cytotoxic properties for cancer cell lines. smolecule.com

The metabolism of 2,6-dinitrotoluene (B127279) in vivo has been shown to produce this compound, which is then further metabolized into compounds like 2,6-dinitrobenzoic acid and 2-amino-6-nitrobenzoic acid. nih.goviarc.fr The synthesis and study of these metabolites are crucial for understanding the biological activity of dinitrotoluenes. For instance, synthetic 2,6-dinitrobenzyl glucuronide is used to study the secondary metabolism related to the genotoxicity of dinitrotoluene. researchgate.net These studies highlight the role of the 2,6-dinitrobenzyl core structure in biologically active molecules and their intermediates.

Table 1: Examples of Reactions Utilizing the 2,6-Dinitrobenzyl Moiety

| Starting Material | Reagent(s) | Product | Application Area |

|---|---|---|---|

| 2,6-Dinitrobenzaldehyde (B1206409) | Sodium borohydride (B1222165) | This compound | Synthesis Precursor prepchem.comgoogleapis.com |

| This compound | Sulfonyl halides | 2,6-Dinitrobenzyl sulfonates | Photoacid Generators imaging.org |

| 2,4-Dinitrotoluene (B133949) | Aldehydes, then oxidation | 2,4-Dinitrobenzyl ketones | Indole Synthesis researchgate.net |

This table showcases reactions involving the dinitrobenzyl core structure, illustrating the conversion pathways to and from this compound and related compounds.

Aromatic nitro compounds are foundational in the synthesis of many dyes, particularly azo dyes. nih.gov The synthesis typically involves the reduction of a nitro group to a primary amine, which can then be diazotized and coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form the characteristic -N=N- azo linkage. nih.govunb.ca

While direct examples of this compound being used for dye synthesis are not prevalent in the reviewed literature, its derivatives are. The reduction of one or both nitro groups on the 2,6-dinitrobenzyl scaffold would yield the corresponding amino-nitrobenzyl alcohol or diamino-benzyl alcohol. These intermediates are suitable for conversion into diazonium salts, which can then react with various coupling components to produce a wide range of azo dyes. scispace.com The presence of the remaining nitro group or the hydroxyl group can be used to tune the final color and properties of the dye. For example, derivatives of 2-amino-4,6-dinitrobenzyl alcohol serve as intermediates in the manufacture of dyes. smolecule.com

Synthesis of Fine Chemicals and Pharmaceutical Intermediates

Application in Photoreactive Materials and Systems

The ortho-nitrobenzyl moiety is a well-established photolabile (photoremovable) protecting group. wikipedia.orgorganic-chemistry.org The presence of a second nitro group at the 6-position, as in this compound, enhances its photosensitivity, making it highly useful in applications where light is used to trigger a chemical event. wikipedia.org

In the field of microelectronics, photolithography is used to create intricate patterns on semiconductor wafers. This process often relies on chemically amplified photoresists, which contain a photoacid generator (PAG). researchgate.net A PAG is a compound that generates a strong acid upon exposure to light. This photogenerated acid then catalyzes a chemical reaction (like a deprotection or cross-linking) in the surrounding polymer matrix, changing its solubility and allowing for the development of a pattern. googleapis.com

Esters derived from this compound, such as 2,6-dinitrobenzyl tosylate, are effective non-ionic PAGs. researchgate.netgoogleapis.comoup.com Upon irradiation with deep-UV light (e.g., 248 nm), these esters undergo an intramolecular rearrangement to release a sulfonic acid. imaging.orgoup.com The 2,6-dinitro substitution pattern has been shown to provide a high quantum yield for acid generation. acs.org These PAGs are crucial components in positive-tone resist formulations based on polymers like poly(t-BOC-styrene sulfone), where the generated acid removes the t-BOC protecting group, rendering the exposed regions soluble in an aqueous base developer. researchgate.net

Table 2: Performance of 2,6-Dinitrobenzyl-based Photoacid Generators

| Photoacid Generator (PAG) | Polymer Matrix | Key Performance Metric | Reference |

|---|---|---|---|

| 2,6-Dinitrobenzyl tosylate | Poly(t-BOC-styrene sulfone) | High contrast (~20) | researchgate.net |

| 2,6-Dinitrobenzyl 4-nitrobenzenesulfonate | Poly(t-BOCoxy-α-methylstyrene) | Good combination of thermal stability and catalytic chain length | researchgate.net |

| α-substituted-2,6-dinitrobenzyl tosylates | PTBSS resist matrix | Quantum yield dependent on α-substituent | imaging.org |

This table summarizes the application and performance of various PAGs derived from the 2,6-dinitrobenzyl chromophore in different photoresist systems.

The ability to control reactions with spatial and temporal precision is a significant advantage in complex organic synthesis and biology. Photoremovable protecting groups (PPGs) are key tools for this purpose, as they are stable until cleaved by light of a specific wavelength. wikipedia.org The 2,6-dinitrobenzyl group is a highly efficient PPG, often used to "cage" biologically active molecules, substrates, or catalysts, rendering them inactive until their release is triggered by light. wikipedia.orgnih.gov

The 2,6-dinitrobenzyl group has been successfully used to protect a variety of functional groups, including alcohols, carbonates, and amines (as carbamates). wikipedia.orgrsc.org The cleavage mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and form a 2,6-dinitrosobenzaldehyde byproduct. wikipedia.orgacs.org The presence of two nitro groups increases the efficiency of this process compared to the monosubstituted 2-nitrobenzyl group. wikipedia.org This strategy has been applied to the development of photoactivatable fluorescent dyes and for the light-directed synthesis of oligonucleotide arrays. nih.govgoogle.com

Design and Synthesis of Photoactive Compounds for Photolithography

Role as a Cross-linking Agent in Polymer Chemistry

Cross-linking is a process that connects polymer chains, leading to materials with enhanced thermal stability and mechanical properties. specialchem.com this compound and its derivatives can function as cross-linking agents, primarily in systems that are cured by heat or light. lookchem.com

While specific research detailing this compound itself as a primary cross-linking agent is limited, its derivatives are used in such applications. For instance, in negative-tone photoresists, a photogenerated acid from a PAG can catalyze cross-linking reactions in the polymer matrix, making the exposed regions insoluble. google.com Although not a direct cross-linker, the 2,6-dinitrobenzyl moiety is integral to initiating the cross-linking cascade in these systems.

More directly, the dinitroaromatic structure is related to compounds used in thermal cross-linking. The nitro groups can participate in reactions at elevated temperatures, and the alcohol functionality provides a handle for covalently incorporating the molecule into a polymer backbone via ester or ether linkages. Subsequent heating could then induce cross-linking reactions involving the nitro groups, potentially through condensation or decomposition pathways, to form a stable, cross-linked network.

Table of Mentioned Compounds

| Chemical Name |

| This compound |

| 2-Amino-4,6-dinitrobenzyl alcohol |

| 2,6-Dinitrobenzaldehyde |

| 2,6-Dinitrobenzoic acid |

| 2,6-Dinitrobenzyl glucuronide |

| 2,6-Dinitrotoluene |

| 2-Amino-6-nitrobenzoic acid |

| 2-Nitrobenzyl alcohol |

| 2,4-Dinitrobenzyl ketones |

| 2,4-Dinitrotoluene |

| Azo dyes |

| Diazonium salts |

| Poly(t-BOC-styrene sulfone) |

| Poly(t-BOCoxy-α-methylstyrene) |

| Sodium borohydride |

| Sulfonyl halides |

| 2,6-Dinitrobenzyl 4-nitrobenzenesulfonate |

| 2,6-Dinitrobenzyl tosylate |

| 4-(t-butoxycarbonyl)-2,6-dinitrobenzyl tosylate |

| 2,6-Dinitrosobenzaldehyde |

| Sulfonic acid |

| t-BOC (tert-butoxycarbonyl) |

Advanced Analytical Methodologies for the Research of 2,6 Dinitrobenzyl Alcohol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2,6-Dinitrobenzyl alcohol, enabling its separation from parent compounds, other metabolites, and matrix interferences. Both high-performance liquid chromatography and gas chromatography have been effectively utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound and related nitroaromatic compounds. iarc.fr Its application is particularly vital in metabolism studies, where it is used to separate and identify metabolites from biological fractions. nih.gov

Research investigating the metabolism of 2,6-dinitrotoluene (B127279) in rat liver preparations successfully employed HPLC to detect the formation of this compound. nih.gov These studies indicate that reverse-phase HPLC is the preferred mode, often paired with ultraviolet (UV) detection, which is highly sensitive for nitroaromatic compounds. iarc.fr The selection of specific columns and mobile phases is critical for achieving optimal separation from isomers and other metabolic products like dinitrobenzaldehydes and dinitrobenzoic acids. nih.gov While specific validated methods for this compound are not extensively published, methodologies for isomeric dinitrotoluenes and their derivatives provide a strong foundation. nih.gov

Table 1: Representative HPLC Conditions for Nitroaromatic Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides hydrophobic separation mechanism suitable for aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on polarity. Gradient elution is often necessary for complex samples. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | Nitroaromatic compounds exhibit strong UV absorbance, allowing for sensitive detection. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale separations. |

| Injection Volume | 10-20 µL | Typical volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds, including dinitrotoluene isomers and their metabolites. epa.govpurdue.edu For the analysis of environmental and biological samples, GC is frequently coupled with highly sensitive detectors. epa.gov

Methods for detecting dinitrotoluenes in water and biosludge often utilize GC with an electron capture detector (ECD), which is particularly sensitive to electrophilic nitro groups. epa.gov Another approach involves coupling GC with a thermal energy analyzer or a mass spectrometer (MS). epa.gov The analysis of alcohol compounds like this compound by GC may sometimes involve derivatization to increase volatility and thermal stability, although direct analysis is also possible. acs.org Given that this compound is a metabolite of 2,6-DNT, GC methods validated for the parent compound in complex matrices are often adapted for metabolite detection. epa.govcdc.gov

Table 2: Common GC Approaches for Dinitrotoluene and Metabolite Analysis

| Technique | Detector | Application Notes | Reference |

|---|---|---|---|

| GC-ECD | Electron Capture Detector | High sensitivity for detecting nitro-containing compounds in water samples. | epa.gov |

| GC-MS | Mass Spectrometer | Provides both quantification and structural confirmation of analytes. Used for various compounds in water and wastewater. | epa.govnih.gov |

| GC-NPD | Nitrogen-Phosphorus Detector | Used for the analysis of a dinitrotoluene metabolite in various crops after solid-phase extraction cleanup. | |

| GC-TEA | Thermal Energy Analyzer | Applied for determining DNT isomers in biosludge. | epa.gov |

High-Performance Liquid Chromatography (HPLC) Methodologies

Spectroscopic Characterization Techniques

Following chromatographic separation, spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal methods used.

Mass Spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a definitive technique for identifying and quantifying trace levels of this compound. epa.gov MS provides information on the molecular weight of the compound and produces a unique fragmentation pattern that serves as a chemical fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

Although the specific NMR spectrum for this compound is not found in the search results, spectra of closely related compounds like 2,6-dinitrotoluene, 2,4-dinitrobenzyl alcohol, and 3,5-dinitrobenzyl alcohol allow for an accurate prediction of the expected chemical shifts and coupling patterns. t3db.carsc.orgnih.gov The ¹H NMR spectrum would be expected to show a characteristic triplet for the C4 proton and a doublet for the C3/C5 protons in the aromatic region, a signal for the methylene (B1212753) (-CH₂) protons adjacent to the alcohol, and a signal for the hydroxyl (-OH) proton.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Aromatic CH (H-4) | ~7.5 - 7.6 | Triplet (t) | Coupling to H-3 and H-5. |

| Aromatic CH (H-3, H-5) | ~8.0 - 8.1 | Doublet (d) | Coupling to H-4. |

| Methylene CH₂ | ~4.8 - 5.2 | Singlet (s) or Doublet (d) | Position influenced by adjacent aromatic ring and OH group. May couple with OH proton. |

| Hydroxyl OH | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |

| ¹³C NMR | |||

| C-OH | ~60 - 65 | Aliphatic carbon attached to oxygen. | |

| C-Aromatic (C-3, C-5) | ~127 - 128 | Aromatic carbons adjacent to the nitro-substituted carbon. | |

| C-Aromatic (C-4) | ~127 - 128 | Aromatic carbon between the two nitro-substituted carbons. | |

| C-Aromatic (C-1) | ~135 - 140 | Aromatic carbon attached to the CH₂OH group. | |

| C-Aromatic (C-2, C-6) | ~151 - 152 | Aromatic carbons attached to nitro groups. |

Note: Predicted values are based on data for analogous compounds like 2,6-dinitrotoluene and other dinitrobenzyl alcohol isomers. t3db.carsc.orgnih.gov

Mass Spectrometry (MS) for Structural Elucidation and Detection

Development of Specialized Analytical Assays in Complex Matrices

The analysis of this compound often occurs in complex biological matrices such as liver tissue, bile, or environmental samples like contaminated soil and water. nih.govcdc.gov Developing robust analytical assays for these matrices requires extensive sample preparation to remove interferences and concentrate the analyte.

Studies on the metabolism of 2,6-DNT have shown that this compound is a key metabolite found in liver microsomal and cytosol fractions. nih.gov Furthermore, it can be conjugated to form this compound glucuronide, which is excreted in the bile. iarc.frgovinfo.gov The analysis of biliary or intestinal samples may, therefore, require an initial deconjugation step, often using enzymes like β-glucuronidase, to release the free alcohol before extraction and analysis. cdc.govgovinfo.gov

Sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate the analyte from the complex matrix. For instance, macroreticular resins have been used to extract dinitrotoluenes from water, followed by elution with an organic solvent like ethyl acetate. epa.gov The development of such specialized assays is critical for accurately understanding the toxicology, metabolism, and environmental fate of 2,6-DNT and its metabolite, this compound.

Computational and Theoretical Chemistry Investigations of 2,6 Dinitrobenzyl Alcohol

Quantum Chemical Modeling of Electronic Structure and Energetics

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a fundamental tool for investigating the electronic structure and energetics of 2,6-Dinitrobenzyl alcohol. smolecule.com Methods like DFT, often employing functionals such as B3LYP with robust basis sets (e.g., 6-311++G(d,p)), allow for the precise calculation of molecular orbitals, electron density distribution, and other electronic properties. mdpi.comresearchgate.net

The electronic structure of this compound is dominated by the presence of two strongly electron-withdrawing nitro (-NO₂) groups positioned ortho to the hydroxymethyl (-CH₂OH) group. This arrangement dictates the molecule's charge distribution and reactivity. A calculated Molecular Electrostatic Potential (MEP) map would typically show regions of high negative potential (in red) concentrated around the oxygen atoms of the nitro groups, identifying them as sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (in blue), marking it as a potential site for nucleophilic interaction.

Table 1: Calculated Electronic Properties of Representative Nitroaromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method/Source |

|---|---|---|---|---|

| 4-Nitrobenzyl alcohol | -7.51 | -2.44 | 5.07 | QSAR Study researchgate.net |

| 4-Nitrobenzaldehyde | -7.61 | -3.15 | 4.46 | QSAR Study researchgate.net |

| 2,4,6-Trinitrotoluene (B92697) | -8.45 | -3.46 | 4.99 | QSAR Study researchgate.net |

| Generic Organic Dye (for comparison) | - | - | ~3.4 | B3LYP Calculation Example reddit.com |

This table presents data for analogous compounds to illustrate typical values for nitroaromatics, as specific values for this compound are not widely published.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms and kinetics involving this compound. Theoretical models can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby predicting the most favorable reaction pathways.

Key reactions for this compound that can be studied computationally include:

Oxidation of the Alcohol Group : The primary alcohol function can be oxidized to form 2,6-dinitrobenzaldehyde (B1206409) and subsequently 2,6-dinitrobenzoic acid. openstax.org Computational models can simulate these oxidation steps, determining the reaction energetics and the influence of different oxidizing agents.

Reduction of Nitro Groups : A common metabolic and degradation pathway for nitroaromatics is the reduction of the nitro groups to nitroso, hydroxylamino, and ultimately amino groups. DFT calculations have been used to suggest that for related compounds like 2,4-dinitrotoluene (B133949) (DNT), this process is thermodynamically favorable. researchgate.net

Metabolic Conjugation : As a metabolite of 2,6-dinitrotoluene (B127279), this compound is known to be eliminated from biological systems after conjugation, for instance with glucuronic acid. smolecule.com Computational docking and quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the enzymatic active site and the mechanism of this conjugation reaction.

Photochemical Rearrangement : Ortho-nitrobenzyl compounds are known to undergo photochemical reactions, often initiated by an intramolecular hydrogen transfer from the benzyl (B1604629) position to the nitro group, forming an aci-nitro intermediate. researchgate.net The thermodynamics and kinetics of this and subsequent rearrangement steps can be thoroughly investigated using time-dependent DFT (TD-DFT) and other advanced computational methods. researchgate.net

Table 2: Computationally Studied Reaction Types for Nitrobenzyl Alcohols

| Reaction Type | Description | Relevant Computational Methods |

|---|---|---|

| Oxidation | Conversion of the -CH₂OH group to an aldehyde (-CHO) or carboxylic acid (-COOH). | DFT (for transition states, activation energies). |

| Nitro Reduction | Stepwise reduction of -NO₂ groups to -NH₂. | DFT (for reaction thermodynamics). researchgate.net |

| Conjugation | Enzymatic addition of groups like glucuronic acid to facilitate excretion. smolecule.com | Molecular Docking, QM/MM simulations. |

| Photorearrangement | Isomerization via an aci-nitro intermediate upon UV exposure. researchgate.net | TD-DFT, Flash Photolysis Simulations. |

Prediction of Reactivity and Stability Parameters

Theoretical calculations are instrumental in predicting a range of reactivity and stability parameters that define the chemical behavior of this compound. These parameters are often derived from the electronic structure calculations performed using methods like DFT.

Chemical Hardness (η) : Defined as half the HOMO-LUMO gap, it indicates resistance to change in electron distribution. A larger gap implies greater stability.

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Electrophilicity Index (ω) : Quantifies the electrophilic power of a molecule. Nitroaromatics like this compound are expected to have a high electrophilicity index due to the electron-withdrawing nature of the nitro groups, making them susceptible to nucleophilic attack. researchgate.net

Stability Parameters :

Bond Dissociation Energy (BDE) : Computational methods can calculate the energy required to break specific bonds. For nitroaromatics, the C–NO₂ bond is often one of the weakest, and its BDE is a critical parameter for assessing thermal stability and decomposition pathways.

Heat of Formation : This thermodynamic quantity, which can be calculated computationally, indicates the stability of a molecule relative to its constituent elements. mdpi.com The presence of multiple nitro groups generally leads to a high, positive heat of formation, characteristic of energetic materials.

Table 3: Key Reactivity and Stability Descriptors

| Parameter | Definition/Significance | Computational Approach |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2. Measures molecular stability. | DFT |

| Electrophilicity Index (ω) | Quantifies the ability to accept electrons; high for nitroaromatics. researchgate.net | DFT (derived from HOMO/LUMO) |

| Bond Dissociation Energy (BDE) | Energy to cleave a bond homolytically; indicates thermal stability. | DFT, Ab initio methods |

| Electrostatic Potential | Maps charge distribution, identifying reactive sites for electrophiles and nucleophiles. | DFT |

Structure-Reactivity and Structure-Property Relationship (SPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) analyses are powerful computational methodologies for predicting the biological activity (e.g., toxicity) or physical properties of chemicals based on their molecular structure. For classes of compounds like nitroaromatics, QSAR models are frequently developed to estimate properties that are difficult or costly to measure experimentally. dergipark.org.trnih.gov

The process involves calculating a set of molecular descriptors and using statistical methods, such as multiple linear regression, to build a mathematical model that correlates these descriptors with an observed activity. researchgate.netdergipark.org.tr

Key Molecular Descriptors for Nitroaromatics :

Electronic Descriptors : These include LUMO energy (ELUMO), HOMO-LUMO gap, dipole moment, and the electrophilicity index. researchgate.net For nitroaromatics, lower LUMO energy is often correlated with higher toxicity, as it indicates a greater susceptibility to reductive activation in biological systems. researchgate.net

Hydrophobicity Descriptors : The logarithm of the octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. It governs the transport of a chemical to its site of action within an organism. researchgate.netnih.gov

Steric/Topological Descriptors : These describe the size and shape of the molecule, such as molecular volume or surface area. For this compound, the steric hindrance caused by the two ortho-nitro groups around the alcohol function would be a critical steric descriptor influencing its ability to participate in reactions at that site. acs.org

QSAR studies on nitroaromatics have consistently shown that their toxicity is often a function of both hydrophobicity and electrophilic reactivity. nih.gov The models suggest that the most toxic compounds are typically those with high hydrophobicity and strong electrophilic character. researchgate.net While a specific QSAR model for this compound is not documented, its structural features allow for informed predictions based on these general findings.

Table 4: Common Descriptors in QSAR Models for Nitroaromatics

| Descriptor Class | Example Descriptor | Relevance to this compound |

|---|---|---|

| Electronic | LUMO Energy (ELUMO) | Indicates susceptibility to reduction, a key bioactivation step. researchgate.net Expected to be low due to nitro groups. |

| Electronic | Electrophilicity Index (ω) | Measures reactivity towards nucleophiles. researchgate.net Expected to be high. |

| Hydrophobicity | logP | Governs transport and accumulation in biological tissues. nih.gov |

| Steric | Percent Buried Volume (%Vbur) | Quantifies steric hindrance around the alcohol group, affecting its reaction rates. acs.org |

Q & A

Q. Advanced Research Focus

- Rats vs. Mice : Rats exhibit higher hepatic DNA binding of metabolites (2–5× greater than mice), correlating with increased hepatocarcinogenicity .

- Dogs : Dogs show heightened sensitivity to hematologic effects due to slower glucuronidation rates .

- Humans : Urinary metabolites in exposed workers include 2,6-dinitrobenzoic acid (27.3% of total metabolites) and 2-amino-6-nitrobenzyl alcohol (18.3%), suggesting similarities to rodent oxidative pathways but with reduced nitro-reduction .

What methodological challenges arise in studying this compound’s genotoxicity?

Q. Advanced Research Focus

- Contradictory Data : Some metabolites (e.g., 2,6-dinitrobenzaldehyde) are direct-acting mutagens in Salmonella TA98/TA100 strains without S9 activation, while others (e.g., 2-amino-6-nitrobenzyl alcohol) require metabolic activation .

- In Vitro Limitations : Intestinal microflora models (e.g., rat cecal suspensions) are critical for replicating in vivo metabolism but lack standardized protocols for quantifying reactive intermediates .

How do sex differences influence the metabolism and carcinogenicity of this compound?

Advanced Research Focus

Female rats excrete more 2,6-dinitrobenzyl glucuronide in urine (33% vs. 9.5% in males), reducing biliary excretion and subsequent intestinal activation. This may explain lower hepatocarcinogenicity in females. In humans, women excrete higher proportions of glucuronides (33.3% vs. 9.5% in men), suggesting sex-specific detoxification pathways .

What role does this compound play in material science applications?

Basic Research Focus

this compound derivatives are used in liquid crystal alignment films for UV-resistant displays. Its nitro groups enhance photostability, while the hydroxyl group facilitates polymer crosslinking. Synthesis purity (>98%) is critical to avoid defects in thin-film coatings .

What in vitro models best replicate this compound’s hepatocarcinogenic mechanisms?

Q. Advanced Research Focus

- Hepatocyte Co-Cultures : Primary rat hepatocytes with intestinal bacteria (e.g., Clostridium spp.) simulate enterohepatic recirculation of glucuronide metabolites.

- Genotoxicity Assays : The ³²P-postlabeling technique detects DNA adducts in B6C3F1 mice and F344 rats, confirming dose-dependent binding .

How does this compound compare to its structural analogs in toxicity profiles?

Q. Advanced Research Focus

- 2,4-Dinitrobenzyl Alcohol : Higher urinary excretion of 4-amino-2-nitrobenzoic acid (37.6% in humans) but lower DNA adduct formation compared to 2,6-isomer .

- 3,5-Dinitrobenzyl Alcohol : Limited data, but its meta-nitro groups reduce intestinal metabolism and genotoxicity .

What are the critical gaps in current research on this compound?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.